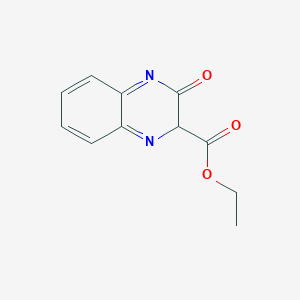

ethyl 3-oxo-2H-quinoxaline-2-carboxylate

Beschreibung

Ethyl 3-oxo-2H-quinoxaline-2-carboxylate is a heterocyclic compound featuring a quinoxaline core with a ketone group at the 3-position and an ester moiety at the 2-position. Quinoxalines are known for their diverse biological activities, including antimicrobial, anticancer, and kinase-inhibiting properties . This compound serves as a versatile intermediate in organic synthesis, enabling modifications at reactive sites such as the 3-oxo group and the ethyl ester, which can undergo hydrolysis, alkylation, or nucleophilic substitution . Its synthesis typically involves cyclocondensation of o-phenylenediamine derivatives with diethyl oxomalonate, as demonstrated in the preparation of chlorinated analogs .

Eigenschaften

Molekularformel |

C11H10N2O3 |

|---|---|

Molekulargewicht |

218.21 g/mol |

IUPAC-Name |

ethyl 3-oxo-2H-quinoxaline-2-carboxylate |

InChI |

InChI=1S/C11H10N2O3/c1-2-16-11(15)9-10(14)13-8-6-4-3-5-7(8)12-9/h3-6,9H,2H2,1H3 |

InChI-Schlüssel |

HVTOEGVKMCNSFL-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1C(=O)N=C2C=CC=CC2=N1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl 3-oxo-2H-quinoxaline-2-carboxylate can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with ethyl oxalyl chloride in the presence of a base, followed by cyclization . Another method includes the reaction of 3-formyl-2-selenoquinolines with diethyl malonate in the presence of catalytic amounts of piperidine .

Industrial Production Methods: Industrial production of ethyl 3-oxo-2H-quinoxaline-2-carboxylate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing the reaction mixture, followed by purification through crystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 3-oxo-2H-quinoxaline-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.

Reduction: Reduction reactions can convert the compound into quinoxaline-2,3-diol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinoxaline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and amines are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can exhibit different biological activities and properties .

Wissenschaftliche Forschungsanwendungen

Ethyl 3-oxo-2H-quinoxaline-2-carboxylate has numerous applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.

Biology: The compound is studied for its potential antibacterial, antifungal, and antiviral properties.

Medicine: Research focuses on its potential as an anticancer agent and its role in developing new therapeutic drugs.

Industry: It is used in the development of dyes, organic semiconductors, and electroluminescent materials

Wirkmechanismus

The mechanism of action of ethyl 3-oxo-2H-quinoxaline-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit the growth of bacteria and fungi by interfering with their DNA synthesis and cellular processes. In cancer research, it is believed to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

Ethyl 3-oxo-2H-quinoxaline-2-carboxylate derivatives vary in substituent type, position, and ring saturation, leading to distinct physicochemical and biological properties. Key analogs include:

Key Observations :

- Substituent Position : Chlorination at the 7-position (Compound 2d) yields a higher synthesis efficiency (54%) compared to the 6-position (32%) , likely due to steric or electronic effects during cyclization.

- Functional Groups: Bromo and aryl amino substituents (e.g., ) enhance molecular weight and polarity, impacting solubility and pharmacokinetic profiles.

Physicochemical Properties

- Density and Boiling Points: Predicted densities (~1.2–1.3 g/cm³) and boiling points (~468–542°C) correlate with molecular weight and hydrogen-bonding capacity. For example, the dimethoxy-quinoline derivative has a lower predicted pKa (9.37) than the tetrahydroquinoxaline analog (12.63) , reflecting differences in electron-withdrawing groups and resonance stabilization.

- Reactivity: The 3-oxo group in ethyl 3-oxo-2H-quinoxaline-2-carboxylate facilitates condensation reactions, as seen in the synthesis of pyrazole hybrids . In contrast, bromomethyl-substituted analogs (e.g., ) undergo nucleophilic substitution with salicylaldehydes to form benzofuran derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.